Betulafolientriol
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Overview
Description
Betulafolientriol is a natural product found in Betula costata, Betula pendula, and other organisms with data available.
Scientific Research Applications
Chemical Properties and Synthesis
- Isolation and Chemical Investigation : Betulafolientriol oxide I, a derivative of Betulafolientriol, was isolated from the leaves of Betula platyphylla. Its structure and derivatives indicate it has a modified side chain of a substituted tetrahydrofuran ring (Nagai, Tanaka, Tanaka, & Ichikawa, 1973).
- Synthesis from Betulafolientriol : Two new triterpenes were synthesized from Betulafolientriol by photo-oxidation, demonstrating its potential as a precursor for various compounds (Ikekawa, Ohta, Seki, & Takahashi, 1972).
Biological and Pharmacological Effects
- Anti-Tumor Activity : Glycosides synthesized from Betulafolientriol showed significant effects on the growth of tumor cells, highlighting its potential in cancer research (Shentsova et al., 1989).
- Comparative Study of Anti-Tumor Activity : Betulafolientriol derivatives demonstrated significant anti-tumor and cytotoxic activity in various tests, further supporting its potential in cancer treatment (Popov, Agafonova, Shentsova, Atopkina, & Samoshina, 1994).
- Anticancer Potential : Isolated triterpenes from Betula utilis, including compounds related to Betulafolientriol, exhibited significant anticancer potential, specifically against breast cancer (Mishra et al., 2016).
Other Applications
- Modulating Immune Response : A study on the modulating effects of Betulin, related to Betulafolientriol, showed promising results in immunomodulatory properties, relevant for pharmaceutical applications (Lis et al., 2019).
properties
Product Name |
Betulafolientriol |
---|---|
Molecular Formula |
C30H52O3 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,27-,28+,29+,30-/m0/s1 |
InChI Key |
PYXFVCFISTUSOO-WMQFBVARSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
synonyms |
3-epibetulafolientriol betulafolientriol betulafolientriol, 3-epime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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